molecular formula C8H8ClNO B1358015 1-(6-Chloropyridin-3-yl)propan-1-one CAS No. 872088-03-4

1-(6-Chloropyridin-3-yl)propan-1-one

Cat. No. B1358015
M. Wt: 169.61 g/mol
InChI Key: UEASVECCOHTXTK-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-3-yl)propan-1-one is a chemical compound with the molecular formula C8H8ClNO . It is also known by its IUPAC name, 1-(6-chloropyridin-3-yl)propan-1-one .


Molecular Structure Analysis

The molecular structure of 1-(6-Chloropyridin-3-yl)propan-1-one consists of a pyridine ring attached to a propone group . The molecular weight of the compound is 169.61 .


Physical And Chemical Properties Analysis

1-(6-Chloropyridin-3-yl)propan-1-one has a boiling point of 292.5ºC at 760 mmHg and a density of 1.189g/cm3 .

Scientific Research Applications

Synthesis and Probe Development

  • Alpha-Nitro Ketone Synthesis : 1-(6-Chloropyridin-3-yl)propan-1-one has been utilized in synthesizing 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran, useful for probing Drosophila neonicotinoid-nicotinic acetylcholine receptor interactions (Zhang, Tomizawa, & Casida, 2004).

Spectroscopic and Structural Analysis

  • Molecular Structure Studies : The compound has been studied for its molecular structure, spectroscopic properties, and quantum chemical aspects, contributing to understanding the stability and charge distribution within similar molecules (Sivakumar et al., 2021).
  • X-ray Crystallography : Investigations into the crystal structure of derivatives of 1-(6-Chloropyridin-3-yl)propan-1-one provide insights into the geometrical configuration and intermolecular interactions of these compounds (Gzella, Wrzeciono, & Pöppel, 1999).

Biological Activity and Antimicrobial Properties

  • Anticancer and Antimicrobial Potential : Certain derivatives of 1-(6-Chloropyridin-3-yl)propan-1-one have been studied for their potential anticancer and antimicrobial activities, indicating the compound's relevance in pharmaceutical research (Kuznetsov, Mazhed, & Serova, 2010).

Analytical Chemistry and Identification

Chemical Synthesis

  • Synthesis of Novel Compounds : The compound is used in the synthesis of diverse chemical structures like oxadiazoles and pyrazolines, exploring its utility in creating novel molecules with potential biological activities (Hon, 2013).

properties

IUPAC Name

1-(6-chloropyridin-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-2-7(11)6-3-4-8(9)10-5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEASVECCOHTXTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617071
Record name 1-(6-Chloropyridin-3-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloropyridin-3-yl)propan-1-one

CAS RN

872088-03-4
Record name 1-(6-Chloropyridin-3-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-chloro-N-methoxy-N-methyl nicotinamide (6.0 g, 30 mmol) (produced as disclosed in Perner, R. J. J. Med. Chem. 2003, 46, 5249) in THF (100 mL) was added a 3M solution of ethyl magnesium chloride in ether (15 mL, 45 mmol). The reaction mixture was heated under reflux for 4 hours and then stirred at approximately 25° C. for 14 hours. The reaction mixture was treated with a saturated aqueous solution of ammonium chloride (100 mL) and then extracted with ethyl acetate (2×100 mL). The combined extracts were washed with brine, dried (Na2SO4) and concentrated. The residue was purified by chromatography over silica gel, eluting with 10 percent ethyl acetate in hexane to give product as a white solid. (2.8 g, 60 percent yield).
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